N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLXUOMYJEUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide generally involves multiple steps:
Formation of the Benzo[f][1,4]oxazepin Core: : Starting with a chloro-substituted benzene derivative, a cyclization reaction is typically carried out to form the oxazepin ring structure.
Introduction of the 3-Oxo Group: : This step involves the incorporation of an oxo group into the benzo[f][1,4]oxazepin ring.
Attachment of the Ethyl Chain: : An alkylation reaction to attach the ethyl chain to the benzo[f][1,4]oxazepin ring.
Amide Formation: : The final step usually involves the reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride to form the amide linkage.
Industrial Production Methods
Industrial production of this compound might follow a similar synthetic route but would be optimized for scale. Steps could include:
Large-Scale Cyclization: : Utilizing reactors designed for efficient heat transfer and mixing.
Continuous Flow Processes: : For alkylation and amide formation steps to improve yield and reduce reaction times.
Purification Techniques: : Including crystallization, filtration, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often requiring specific oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride could alter specific groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, bases or acids for facilitating substitution.
Major Products
Oxidation Products: : Introduction of oxygen-containing functional groups.
Reduction Products: : Simplified versions with fewer oxygen-containing groups.
Substitution Products: : Variants with different substituents on the benzene rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide serves as an intermediate for creating complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its interactions with biological macromolecules. Research indicates potential anti-cancer and anti-inflammatory activities:
Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society demonstrated that benzoxazepine derivatives exhibit significant cytotoxicity against colorectal cancer cell lines (HCT-116). The IC50 values were found to be between 26.75 to 28.85 µg/mL, indicating promising anti-cancer potential .
Anti-Inflammatory Activity
Research has shown that related compounds can modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest possible therapeutic applications in inflammatory conditions .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Some derivatives exhibited zones of inhibition comparable to standard antibiotics like tetracycline .
Medicine
Due to its bioactive properties, this compound is being explored for potential therapeutic uses in developing new pharmaceuticals aimed at treating cancer and inflammatory diseases.
Case Study 1: Anti-Cancer Efficacy
In a controlled study, researchers synthesized several benzoxazepine derivatives and evaluated their antiproliferative effects on HCT-116 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of similar compounds highlighted their effectiveness in inhibiting TNF-induced necroptosis in human monocytic U937 cells. This suggests their potential as therapeutic agents in managing excessive inflammation .
Mechanism of Action
The exact mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its specific application. For example:
Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity.
Cell Signaling: : It could interact with specific receptors on cell surfaces, altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar structure but lacks a chlorine atom on the phenyl ring.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Lacks a chlorine atom on the benzo ring.
2-(2-chlorophenyl)-N-(2-ethylbenzo[f][1,4]oxazepin-3(5H)-yl)acetamide: : Chlorine atoms are positioned differently.
Unique Features
Chlorination Pattern: : Unique arrangement of chlorine atoms enhances its reactivity and binding potential.
3-Oxo Group: : Presence of the 3-oxo group in the oxazepin ring provides distinct chemical properties.
That’s a thorough rundown of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide. It's fascinating how such complex molecules are designed and utilized. Would you like to explore more about a specific aspect?
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine core with several substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 345.80 g/mol. Its structure includes:
- A chloro group at the 7-position of the oxazepine ring.
- An ethyl side chain connected to the nitrogen atom.
- A 2-chlorophenyl acetamide moiety.
Biological Activity Overview
Research indicates that compounds similar to this compound demonstrate a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxazepines exhibit antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group is believed to enhance this activity.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in inflammatory responses and cell death pathways. In vitro studies demonstrated an IC50 value of 10 nM for RIP1 kinase inhibition .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound shows selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- RIP1 Kinase : The inhibition of RIP1 kinase by this compound leads to modulation of necroptosis, a form of programmed cell death. This pathway is particularly relevant in the context of inflammatory diseases and cancer .
- Cellular Uptake and Distribution : The compound's lipophilicity (log D = 3.8) suggests good membrane permeability, facilitating its uptake into cells .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- In Vivo Studies : In rat models, the compound demonstrated favorable pharmacokinetic properties with an area under the curve (AUC) value indicating good systemic exposure .
- Cancer Research : A study involving human cancer cell lines showed that treatment with this compound resulted in significant apoptosis in resistant cell types, suggesting potential for overcoming drug resistance in chemotherapy .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
Q & A
Q. Advanced
- Crystallization : Use vapor diffusion (e.g., dichloromethane/methanol) to grow single crystals .
- Data collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The benzoxazepine ring typically adopts a boat conformation, influencing receptor binding .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS .
- Thermal stability : DSC/TGA to determine melting points (expected ~180–200°C) and decomposition pathways .
- Light sensitivity : UV-vis spectroscopy (λ = 254–365 nm) to quantify photodegradation rates .
How can computational modeling predict biological targets and off-target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against GPCRs or kinases. The acetamide moiety shows affinity for serotonin receptors (5-HT₂A) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
- ADMET prediction : SwissADME for bioavailability (TPSA ~90 Ų) and CYP450 inhibition risks .
What strategies validate the compound’s selectivity in complex biological matrices?
Q. Advanced
- SPR biosensors : Immobilize target proteins (e.g., BSA-conjugated) to measure binding kinetics (Kd <10 µM) .
- Cellular thermal shift assays (CETSA) : Monitor target stabilization in lysates after heating (40–70°C) .
- CRISPR knockouts : Validate target specificity using HEK293 cells with gene deletions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
